molecular formula C9H9F2NO4S B187265 methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate CAS No. 5571-32-4

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

货号 B187265
CAS 编号: 5571-32-4
分子量: 265.24 g/mol
InChI 键: CGSCFDOXBOYOGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders.

作用机制

DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and growth, and their overproduction is associated with various diseases, including cancer. By inhibiting ODC, DFMO decreases the levels of polyamines, thereby inhibiting cell proliferation and growth.

生化和生理效应

DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to decrease the levels of polyamines, inhibit cell proliferation, and induce apoptosis. In parasitic infections, DFMO has been shown to inhibit the growth of the parasites by decreasing the levels of polyamines. In neurological disorders, DFMO has been shown to improve motor function and decrease the levels of polyamines in the brain.

实验室实验的优点和局限性

DFMO has several advantages for lab experiments, including its potent inhibitory activity against ODC and its ability to decrease the levels of polyamines. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

未来方向

DFMO has several potential future directions for research, including its use in combination with other drugs for cancer treatment, its potential use in other parasitic infections, and its potential use in other neurological disorders. Additionally, further research is needed to determine the optimal dosing and monitoring strategies for DFMO in various diseases.

合成方法

DFMO can be synthesized through the reaction of N-methyl carbamate with 4-(difluoromethylsulfonyl)benzaldehyde in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DFMO.

科学研究应用

DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit the growth of tumor cells by decreasing the levels of polyamines, which are essential for cell proliferation. DFMO has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its potential use in neurological disorders, such as Huntington's disease and schizophrenia.

属性

CAS 编号

5571-32-4

产品名称

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

分子式

C9H9F2NO4S

分子量

265.24 g/mol

IUPAC 名称

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

InChI

InChI=1S/C9H9F2NO4S/c1-16-9(13)12-6-2-4-7(5-3-6)17(14,15)8(10)11/h2-5,8H,1H3,(H,12,13)

InChI 键

CGSCFDOXBOYOGH-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F

规范 SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。